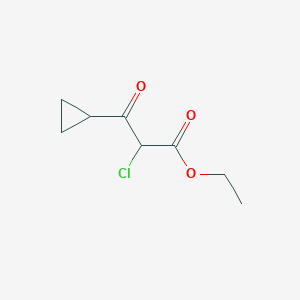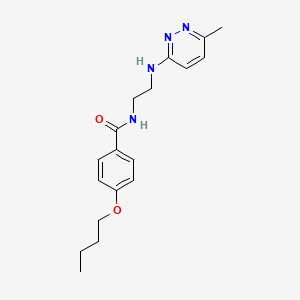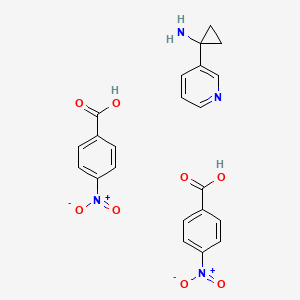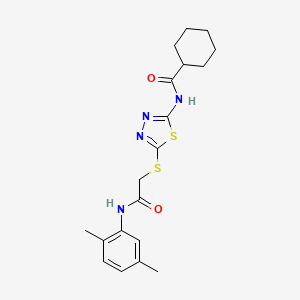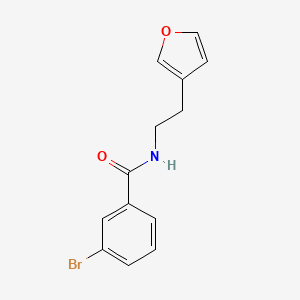
3-ブロモ-N-(2-(フラン-3-イル)エチル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-N-[2-(furan-3-YL)ethyl]benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom attached to the benzene ring and a furan ring connected via an ethyl chain to the amide nitrogen
科学的研究の応用
3-Bromo-N-[2-(furan-3-YL)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-[2-(furan-3-YL)ethyl]benzamide typically involves the following steps:
Bromination of Benzamide: The starting material, benzamide, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield 3-bromobenzamide.
Formation of the Furan-Ethyl Intermediate: The furan ring is introduced by reacting furfuryl alcohol with an appropriate reagent to form 2-(furan-3-yl)ethylamine.
Amidation Reaction: The final step involves the coupling of 3-bromobenzamide with 2-(furan-3-yl)ethylamine under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and amidation steps, as well as purification techniques like recrystallization or chromatography.
Types of Reactions:
Oxidation: The furan ring in 3-Bromo-N-[2-(furan-3-YL)ethyl]benzamide can undergo oxidation reactions to form furan-2,3-diones.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The bromine atom on the benzene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products:
Oxidation: Furan-2,3-diones.
Reduction: Corresponding amine or alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
作用機序
The mechanism of action of 3-Bromo-N-[2-(furan-3-YL)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The furan ring and bromine atom can interact with biological targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to the desired biological effect.
類似化合物との比較
- 3-Bromo-N-(furan-2-ylmethyl)benzamide
- 3-Bromo-N-(2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)benzamide
- Ethyl 3-(furan-2-yl)propionate
Comparison: 3-Bromo-N-[2-(furan-3-YL)ethyl]benzamide is unique due to the position of the furan ring and the ethyl chain connecting it to the amide nitrogen. This structural feature can influence its reactivity and binding properties compared to similar compounds. For instance, the position of the furan ring can affect the compound’s ability to interact with biological targets, making it more or less effective in certain applications.
特性
IUPAC Name |
3-bromo-N-[2-(furan-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c14-12-3-1-2-11(8-12)13(16)15-6-4-10-5-7-17-9-10/h1-3,5,7-9H,4,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDNKZKZYJBGKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,4-dimethoxy-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2539326.png)
![1-{4-[hydroxy(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2539328.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2539329.png)
![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetohydrazide](/img/structure/B2539332.png)
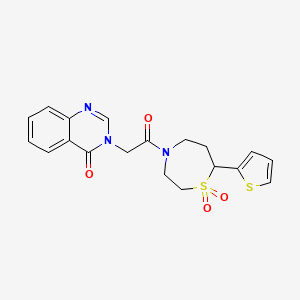
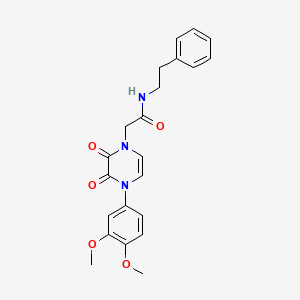
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2539336.png)
![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2539339.png)
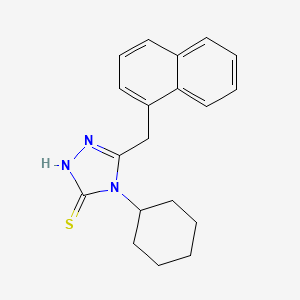
![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2539341.png)
